molecular formula C11H10N4O4 B5523358 Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate

Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate

Cat. No.: B5523358
M. Wt: 262.22 g/mol
InChI Key: NPECHOQHFXRDRD-UHFFFAOYSA-N
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Description

Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate typically involves the reaction of benzyl acetate with 3-nitro-1,2,4-triazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Reduction: Benzyl 2-(3-amino-1,2,4-triazol-1-yl)acetate.

    Substitution: Various benzyl derivatives depending on the substituent introduced.

    Hydrolysis: 3-nitro-1,2,4-triazole-1-acetic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The triazole ring can also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(3-amino-1,2,4-triazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Benzyl 2-(4-nitro-1,2,3-triazol-1-yl)acetate: Similar structure but with a different triazole isomer.

    Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)propionate: Similar structure but with a propionate ester instead of an acetate ester.

Uniqueness

Benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate is unique due to the specific positioning of the nitro group on the triazole ring and the presence of the benzyl ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

benzyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c16-10(19-7-9-4-2-1-3-5-9)6-14-8-12-11(13-14)15(17)18/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPECHOQHFXRDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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